molecular formula C14H29N3O B7917452 (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7917452
M. Wt: 255.40 g/mol
InChI Key: AZIOBCCNGZCONM-ZDUSSCGKSA-N
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Description

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups using reagents like isopropyl bromide and methyl iodide under basic conditions.

    Attachment of the Butanone Backbone: The final step involves the coupling of the modified piperidine ring with a butanone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.

Major Products

Scientific Research Applications

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Lacks the isopropyl group, which may affect its pharmacological properties.

    (S)-2-Amino-1-[4-(ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Contains an ethyl group instead of an isopropyl group, leading to different steric and electronic effects.

    (S)-2-Amino-1-[4-(isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Similar structure but lacks the methyl group, which may influence its reactivity and interactions.

Uniqueness

The unique combination of the isopropyl and methyl groups in (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-12(7-9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIOBCCNGZCONM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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